
2,6-Dichloro-benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-benzoyl fluoride is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and has a strong odor. This compound is used in various fields of research, such as medicinal chemistry, biochemistry, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-benzoyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile. This covalent bond formation leads to the inhibition of enzyme activity and protein modification.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-Dichloro-benzoyl fluoride depend on the specific application. In medicinal chemistry, this compound is used to create drugs that target specific enzymes. In biochemistry, it is used to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-Dichloro-benzoyl fluoride in lab experiments include its high reactivity and specificity for nucleophiles. This makes it a useful tool for studying enzyme inhibition and protein modification. However, the limitations include its strong odor and toxicity. This compound should be handled with care and proper safety precautions should be taken.
Orientations Futures
There are several future directions for the use of 2,6-Dichloro-benzoyl fluoride in scientific research. One direction is the development of new drugs that target specific enzymes. Another direction is the study of protein modification and its role in disease. Additionally, this compound can be used to create new compounds with specific properties for use in various fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2,6-Dichloro-benzoyl fluoride is a highly reactive and specific compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has a wide range of applications and is a useful tool for studying enzyme inhibition, protein modification, and organic synthesis.
Méthodes De Synthèse
The synthesis of 2,6-Dichloro-benzoyl fluoride can be achieved through several methods. One of the most commonly used methods is the reaction of 2,6-dichlorobenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as pyridine. Another method involves the reaction of 2,6-dichlorobenzoyl chloride with potassium fluoride. This reaction takes place in the presence of a solvent, such as dimethyl sulfoxide.
Applications De Recherche Scientifique
2,6-Dichloro-benzoyl fluoride is used in various fields of scientific research. It is widely used in medicinal chemistry to synthesize new drugs. This compound is also used in biochemistry to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.
Propriétés
Numéro CAS |
195823-07-5 |
|---|---|
Nom du produit |
2,6-Dichloro-benzoyl fluoride |
Formule moléculaire |
C7H3Cl2FO |
Poids moléculaire |
193 g/mol |
Nom IUPAC |
2,6-dichlorobenzoyl fluoride |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
Clé InChI |
IBNUJVBCSKFVIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |
Synonymes |
Benzoyl fluoride, 2,6-dichloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



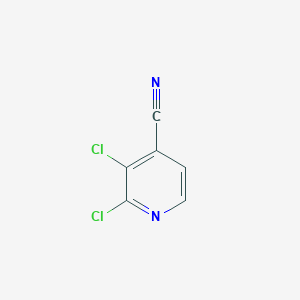
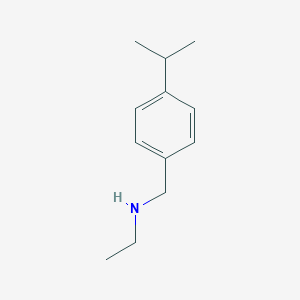
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
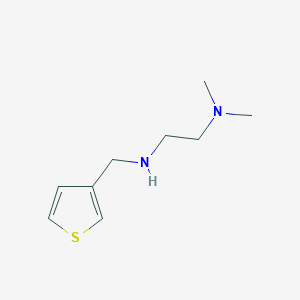
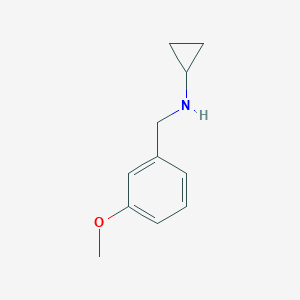
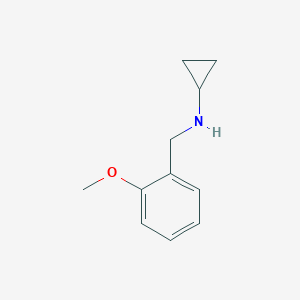
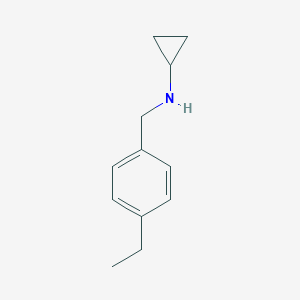
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
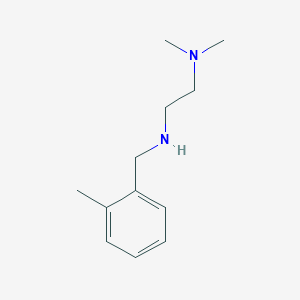
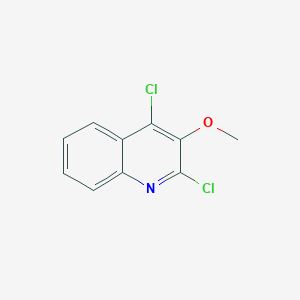
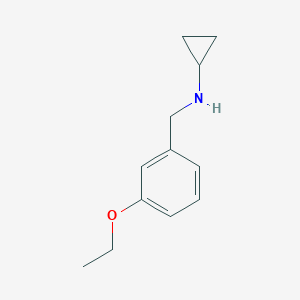
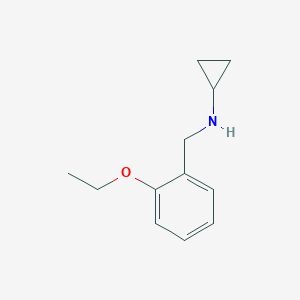

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)